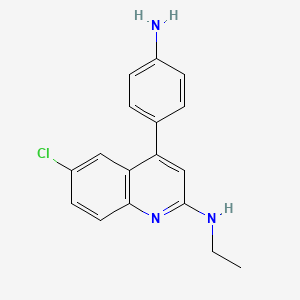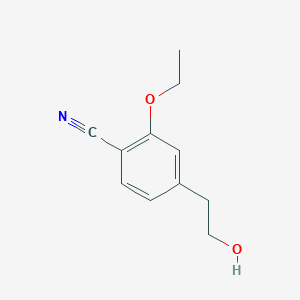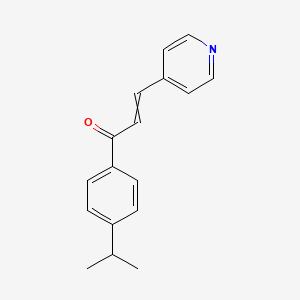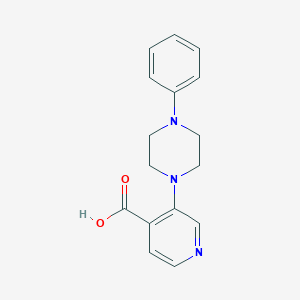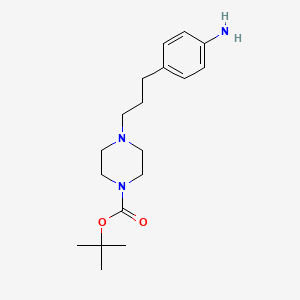![molecular formula C14H20F3IO3S B13880831 [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodopropyl group, a hexahydroindenyl core, and a trifluoromethanesulfonate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the hexahydroindenyl core through a series of cyclization reactions. The iodopropyl group can be introduced via halogenation reactions, while the trifluoromethanesulfonate group is typically added using trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: The trifluoromethanesulfonate group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.
科学的研究の応用
[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethanesulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: Compounds containing sulfur atoms, which can exhibit similar reactivity patterns due to the presence of electronegative groups.
Uniqueness
The uniqueness of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C14H20F3IO3S |
|---|---|
分子量 |
452.27 g/mol |
IUPAC名 |
[1-(1-iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H20F3IO3S/c1-9(8-18)10-6-7-13(2)11(10)4-3-5-12(13)21-22(19,20)14(15,16)17/h5,9-11H,3-4,6-8H2,1-2H3 |
InChIキー |
PCIJUJJHXZXOQM-UHFFFAOYSA-N |
正規SMILES |
CC(CI)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


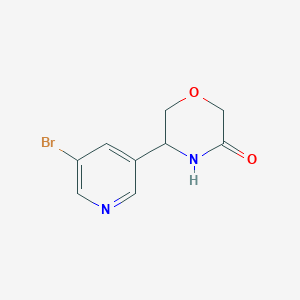
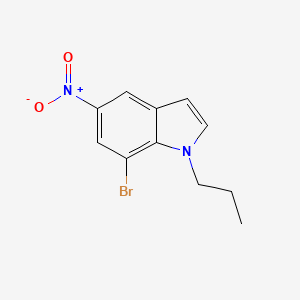
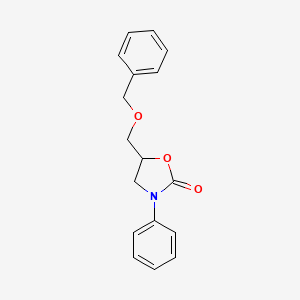
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
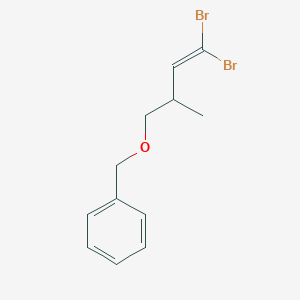
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
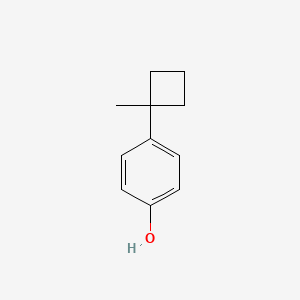
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
